molecular formula C20H14N2O3 B12908387 methyl 2-(9H-pyrido[3,4-b]indole-1-carbonyl)benzoate CAS No. 927210-41-1

methyl 2-(9H-pyrido[3,4-b]indole-1-carbonyl)benzoate

Cat. No.: B12908387
CAS No.: 927210-41-1
M. Wt: 330.3 g/mol
InChI Key: GQHLOMRHKZZHPY-UHFFFAOYSA-N
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Description

Methyl 2-(9H-pyrido[3,4-b]indole-1-carbonyl)benzoate is a synthetic derivative based on the 9H-pyrido[3,4-b]indole ring system, a structure commonly known as a β-carboline or norharman framework . This class of compounds is recognized as an important pharmacophore in medicinal chemistry due to its diverse biological activities and its ability to interact with multiple biological targets . Researchers value this scaffold for its potential to disrupt DNA replication and transcription, which can evoke strong neuropharmacological effects and exhibit significant cytotoxicity against cancer cells . The specific structural motif of an ester functional group attached to the β-carboline core, as seen in this compound, is a feature explored in synthetic chemistry for building more complex molecules and has been utilized as a key synthetic intermediate in the preparation of natural alkaloids and other biologically active targets . The pyrido[3,4-b]indole nucleus presents a privileged structure for developing novel therapeutic agents, with documented research applications in oncology, virology, and neuroscience . Its mechanism of action is often multi-targeted, with studies on related compounds showing potential for DNA intercalation, inhibition of histone deacetylases (HDACs), and modulation of monoamine oxidase A (MAO-A) activity . This compound is provided for research purposes to further investigate these mechanisms and develop new chemical entities. This product is intended for research purposes in a controlled laboratory environment only. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

CAS No.

927210-41-1

Molecular Formula

C20H14N2O3

Molecular Weight

330.3 g/mol

IUPAC Name

methyl 2-(9H-pyrido[3,4-b]indole-1-carbonyl)benzoate

InChI

InChI=1S/C20H14N2O3/c1-25-20(24)15-8-3-2-7-14(15)19(23)18-17-13(10-11-21-18)12-6-4-5-9-16(12)22-17/h2-11,22H,1H3

InChI Key

GQHLOMRHKZZHPY-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=CC=C1C(=O)C2=NC=CC3=C2NC4=CC=CC=C34

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-(9H-pyrido[3,4-b]indole-1-carbonyl)benzoate typically involves multi-step organic reactions One common synthetic route starts with the preparation of the pyridoindole core, which can be achieved through cyclization reactions involving appropriate precursors such as 2-aminopyridine and indole derivatives

The final step involves esterification, where the carboxylic acid group is converted to the methyl ester. This can be achieved using reagents like methanol and a strong acid catalyst such as sulfuric acid or hydrochloric acid under reflux conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for better control of reaction conditions and higher yields. Catalysts and reagents are chosen to minimize costs and environmental impact, and purification steps are streamlined to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(9H-pyrido[3,4-b]indole-1-carbonyl)benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially converting the carbonyl group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the ester group, where the methoxy group can be replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Amines or thiols in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Alcohol derivatives where the ester or carbonyl groups are reduced.

    Substitution: Substituted derivatives where the methoxy group is replaced by other functional groups.

Scientific Research Applications

Anticancer Activity

Research indicates that compounds containing the pyrido[3,4-b]indole framework exhibit promising anticancer properties. Methyl 2-(9H-pyrido[3,4-b]indole-1-carbonyl)benzoate has been studied for its ability to inhibit cell proliferation in various cancer cell lines. The compound's mechanism involves the induction of apoptosis and the inhibition of specific signaling pathways associated with tumor growth.

Neuroprotective Effects

The compound has also been evaluated for neuroprotective effects. Studies suggest that it may help mitigate neurodegenerative processes by modulating neurotransmitter levels and reducing oxidative stress in neuronal cells. This potential makes it a candidate for further exploration in the treatment of diseases such as Alzheimer's and Parkinson's.

Synthetic Routes

This compound can be synthesized through various organic reactions, including the Pictet-Spengler reaction and subsequent modifications. A notable synthetic method involves a manganese dioxide-mediated one-pot process that allows for efficient preparation of this compound from simpler precursors. This method not only streamlines the synthesis but also enhances yield and purity.

Synthetic Method Key Steps Advantages
Manganese Dioxide MethodAlcohol oxidation, cyclization, oxidative aromatizationHigh yield, simplicity
Pictet-Spengler ReactionCondensation of tryptamine derivatives with aldehydesVersatile for different substrates

Histone Deacetylase Inhibition

Recent studies have identified this compound as a potential histone deacetylase (HDAC) inhibitor. HDAC inhibitors are crucial in cancer therapy as they can alter gene expression patterns associated with tumorigenesis. The compound's structural features allow it to interact effectively with HDAC enzymes, leading to increased acetylation of histones and subsequent reactivation of tumor suppressor genes.

Antimicrobial Properties

The compound has shown antimicrobial activity against various bacterial strains. Its effectiveness is attributed to its ability to disrupt bacterial cell membranes and inhibit essential metabolic pathways. This application is particularly relevant in the context of increasing antibiotic resistance.

Case Studies

  • Anticancer Activity in Cell Lines
    • A study conducted on breast cancer cell lines demonstrated that this compound significantly reduced cell viability at micromolar concentrations. The mechanism was linked to apoptosis induction via caspase activation.
  • Neuroprotection in Animal Models
    • In a rodent model of neurodegeneration, administration of the compound resulted in improved cognitive function and reduced markers of oxidative stress compared to control groups, highlighting its therapeutic potential for neurodegenerative diseases.
  • Synthesis and Characterization
    • A comprehensive synthetic study reported the successful synthesis of this compound using a modified Pictet-Spengler reaction. The resulting compound was characterized using NMR and mass spectrometry, confirming its structure and purity.

Mechanism of Action

The mechanism of action of methyl 2-(9H-pyrido[3,4-b]indole-1-carbonyl)benzoate involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes, receptors, or other proteins, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in disease pathways, leading to therapeutic effects. The exact pathways and targets depend on the specific biological context and the modifications made to the compound.

Comparison with Similar Compounds

Comparison with Similar Compounds

The pyrido[3,4-b]indole scaffold is versatile, with modifications at the 1-, 3-, and 9-positions significantly altering physicochemical and biological properties. Below is a comparative analysis of methyl 2-(9H-pyrido[3,4-b]indole-1-carbonyl)benzoate and its structural analogs:

Structural and Functional Group Variations

Compound Name Key Substituents Functional Groups Biological Activity/Notes Reference
This compound 1-Benzoyl, 2-methyl ester Ester, carbonyl Not directly reported; inferred stability from ester analogs
N-Ethyl-1-(4-trifluoromethylphenyl)-9H-pyrido[3,4-b]indole-3-formamide (F21) 1-(4-CF3Ph), 3-ethylamide Amide, trifluoromethyl Anticancer potential (in vitro studies)
N-(5-Benzamidopentyl)-1-methyl-9H-pyrido[3,4-b]indole-3-carboxamide (10b) 1-Methyl, 3-pentylamide Amide, benzamide High purity (98%), synthetic accessibility
9-Methyl-1-phenyl-9H-pyrido[3,4-b]indole-3-carboxylic acid (6) 1-Phenyl, 3-carboxylic acid Carboxylic acid Intermediate for coupling reactions
Norharman (9H-Pyrido[3,4-b]indole) Unsubstituted core Food-borne mutagen, forms DNA adducts

Physicochemical Properties

  • Melting Points :
    • Methyl ester derivatives (e.g., methyl 7-bromo-9H-pyrido[3,4-b]indole-1-carboxylate) typically exhibit melting points >200°C, reflecting high crystallinity .
    • Amide derivatives (e.g., F21–F26) show melting points ranging from 234°C to 297°C, influenced by substituent bulk and hydrogen bonding .
  • Synthetic Yields :
    • Esterification/amidation reactions yield 49–95%, with electron-withdrawing groups (e.g., trifluoromethyl) improving reaction efficiency .
    • Coupling agents like EDCI/HOBt achieve >90% yields for carboxamide derivatives .

Spectroscopic Signatures

  • IR Spectroscopy :
    • Ester carbonyl peaks appear at ~1700–1720 cm⁻¹, while amides show C=O stretches at ~1640–1680 cm⁻¹ .
  • 1H NMR :
    • Aromatic protons in pyridoindole derivatives resonate at δ 7.2–8.7 ppm, with methyl ester protons at δ 3.8–4.0 ppm .

Key Research Findings

  • Synthetic Advantages : Methyl esters are more hydrolytically stable than carboxylic acids, facilitating storage and handling .
  • Structure-Activity Relationships (SAR) :
    • Bulky substituents (e.g., 4-trifluoromethylphenyl) enhance binding affinity to cellular targets .
    • Amide derivatives exhibit higher aqueous solubility than esters, critical for in vivo applications .
  • Food Safety: Polysaccharides like mulberry polysaccharide inhibit pyridoindole formation (e.g., Norharman) in meat products by suppressing lipid/protein oxidation .

Data Tables

Table 1: Comparison of Pyrido[3,4-b]indole Derivatives

Compound Yield (%) Melting Point (°C) Key Functional Groups Bioactivity Reference
F21 (N-Ethyl-1-(4-CF3Ph)-3-formamide) 78.1 261–263 Amide, CF3 Anticancer
10b (N-Pentyl-1-methyl-3-carboxamide) 75 Amide, benzamide High purity (98%)
Methyl 7-bromo-1-carboxylate >200 Ester, Br Intermediate
Norharman Unsubstituted Mutagenic

Biological Activity

Methyl 2-(9H-pyrido[3,4-b]indole-1-carbonyl)benzoate, a compound with the CAS number 927210-41-1, belongs to a class of pyrido[3,4-b]indole derivatives known for their diverse biological activities. This article explores its biological activity based on various studies and findings.

  • Molecular Formula : C20_{20}H14_{14}N2_{2}O3_{3}
  • Molecular Weight : 330.337 g/mol
  • LogP : 3.7337 (indicating moderate lipophilicity)

This compound exhibits several mechanisms of action:

  • Anticancer Activity :
    • It has been shown to inhibit the proliferation of various cancer cell lines. For instance, studies indicate that it has significant cytotoxic effects on human hepatic cancer cell lines (IC50_{50} = 23.36 μg/mL) and human epidermoid carcinoma cell lines (IC50_{50} = 28.55 μg/mL) .
    • The compound's activity may be attributed to its ability to induce apoptosis and inhibit cell cycle progression in cancer cells.
  • Estrogen Receptor Modulation :
    • Research has indicated that derivatives of pyrido[3,4-b]indoles can modulate estrogen receptors, suggesting potential applications in hormone-related therapies .
  • Histone Deacetylase Inhibition :
    • Some studies suggest that pyrido[3,4-b]indole derivatives may function as histone deacetylase (HDAC) inhibitors, which are crucial in cancer therapy due to their role in regulating gene expression associated with cancer progression .

Study 1: Anticancer Efficacy

A study conducted on various human cancer cell lines demonstrated that this compound significantly inhibited cell growth. The compound was tested against multiple lines including A549 (lung cancer), BEL7402 (liver cancer), and KB (oral cancer), showing IC50_{50} values indicative of potent anticancer properties.

Study 2: Estrogen Receptor Activity

In a patent study focusing on tetrahydro-pyrido[3,4-b]indole compounds, it was found that these compounds exhibited estrogen receptor modulation activity, which could be beneficial in treating estrogen-dependent cancers .

Comparative Biological Activity Table

Activity TypeCell Line/ModelIC50_{50} ValueReference
AnticancerHepatic Cancer (BEL7402)23.36 μg/mL
AnticancerEpidermoid Carcinoma (KB)28.55 μg/mL
Estrogen Receptor ModulationVarious ModelsN/A
HDAC InhibitionVarious Cancer ModelsN/A

Q & A

Basic: What are the established synthetic routes for methyl 2-(9H-pyrido[3,4-b]indole-1-carbonyl)benzoate?

Answer:
The compound can be synthesized via:

  • One-pot tandem oxidation-cyclization using MnO₂, as demonstrated for analogous β-carboline esters. This method avoids multi-step protection/deprotection and achieves moderate yields under mild conditions .
  • Oxidation of precursors with SeO₂ in dioxane, which selectively generates formyl intermediates for subsequent esterification or coupling reactions .
  • Pd/C-catalyzed hydrogenation for deprotection of benzyl or other protecting groups in intermediates, as shown in related syntheses of pyridoindole derivatives (e.g., 60% yield after 48 hours under H₂) .

Basic: How is the structure of this compound characterized?

Answer:
Key analytical methods include:

  • ¹H NMR : Signals for the NH proton (δ ~11.63, singlet), aromatic protons (δ 7.2–8.7, multiplet), and methyl ester groups (δ ~3.8–3.9, singlet) .
  • IR spectroscopy : Stretching vibrations for carbonyl (C=O, ~1700 cm⁻¹) and ester (C-O, ~1250 cm⁻¹) groups .
  • Mass spectrometry : Molecular ion peaks (e.g., m/z 378 for analogous compounds) and fragmentation patterns to confirm the backbone .

Advanced: How can researchers resolve discrepancies in spectral data during characterization?

Answer:
Contradictions in NMR or IR data may arise from:

  • Solvent effects : DMSO-d₆ can deshield NH protons, shifting signals upfield (e.g., δ 11.63 vs. δ 8.7 in other solvents) .
  • Tautomerism : Pyridoindole derivatives may exhibit keto-enol tautomerism, altering carbonyl and NH signals. Use 2D NMR (COSY, HSQC) to confirm connectivity .
  • Impurity interference : Compare with high-purity standards synthesized via orthogonal routes (e.g., hydrogenation vs. oxidation) .

Advanced: What strategies optimize enantioselective synthesis of β-carboline derivatives like this compound?

Answer:
Enantioselectivity can be achieved via:

  • Chiral auxiliaries : Use of enantiopure starting materials (e.g., L-tryptophan derivatives) to induce asymmetry in cyclization steps .
  • Catalytic asymmetric Minisci reactions : Employ chiral Lewis acids or organocatalysts to control radical addition to the pyridoindole core .
  • Kinetic resolution : Separate enantiomers using chiral stationary-phase HPLC during purification .

Basic: What are the key reactivity patterns of this compound?

Answer:
Reactivity hotspots include:

  • Indole NH : Susceptible to alkylation (e.g., with iodomethane) or acylation .
  • Ester carbonyl : Undergoes nucleophilic substitution (e.g., hydrolysis to carboxylic acid under acidic conditions) .
  • Aromatic positions : Electrophilic substitution (e.g., nitration at C-3 or C-4 of the indole ring) .

Advanced: How to design experiments assessing environmental stability and degradation pathways?

Answer:
Follow frameworks like Project INCHEMBIOL :

  • Abiotic degradation : Expose the compound to UV light, varying pH, and oxidants (e.g., H₂O₂), monitoring degradation via HPLC-MS.
  • Biotic degradation : Use soil or microbial consortia to study metabolic pathways. Track metabolites (e.g., demethylated or hydroxylated derivatives) .
  • QSAR modeling : Predict ecotoxicity using logP, solubility, and electronic parameters derived from computational chemistry .

Advanced: What challenges arise in scaling up synthesis, and how are they addressed?

Answer:
Common issues and solutions:

  • Byproduct formation : Optimize MnO₂ stoichiometry to minimize over-oxidation .
  • Low catalytic efficiency : Screen alternative catalysts (e.g., Pd/C vs. PtO₂) for hydrogenation steps .
  • Purification bottlenecks : Replace column chromatography with recrystallization or countercurrent distribution for large batches .

Basic: What computational tools aid in predicting the compound’s physicochemical properties?

Answer:

  • NIST Chemistry WebBook : Provides validated data on boiling points, solubility, and spectral libraries .
  • ACD/Labs or OpenEye OEToolkits : Generate IUPAC-compliant InChIKeys and predict NMR/IR spectra .
  • LogP calculators : Use fragment-based methods (e.g., XLogP3) to estimate hydrophobicity for bioavailability studies .

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